Product packaging for Ipconazole, (1R,2S,5S)-rel-(Cat. No.:CAS No. 115937-89-8)

Ipconazole, (1R,2S,5S)-rel-

Cat. No.: B12749871
CAS No.: 115937-89-8
M. Wt: 333.9 g/mol
InChI Key: QTYCMDBMOLSEAM-RYQLBKOJSA-N
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Description

Historical Development and Discovery of Ipconazole (B53594) in Agricultural Science

Ipconazole was first synthesized in 1986, with a primary initial focus on its use for treating rice seeds. mdpi.com Developed and brought to market by companies including Crompton Corporation (later Chemtura), it was introduced as a new active ingredient for seed treatment in various global markets, including Japan, the USA, Canada, and countries in Latin America and Europe. apvma.gov.auepa.govbcpc.org Its development was part of a broader trend in agricultural chemistry to create more effective and selective fungicides. researchgate.net Ipconazole was presented as a more modern alternative to several older fungicides, such as captan, carboxin (B1668433), and thiram, in part due to its efficacy at lower application rates. epa.gov The technical grade product is typically a mixture of isomers, with the cis,cis- and cis,trans- isomers being predominant. epa.gov

Classification and Significance within Triazole Fungicide Research

Ipconazole is classified as a triazole fungicide, a prominent group of agricultural and medical antifungal compounds. apvma.gov.auuplcorp.comnih.gov These compounds are characterized by a five-membered ring containing three nitrogen atoms. Within the Fungicide Resistance Action Committee (FRAC) classification system, ipconazole belongs to Group 3, which comprises demethylation inhibitors (DMIs). agropages.comcorteva.co.zaregulations.gov

The significance of ipconazole lies in its specific mode of action and broad spectrum of activity. bcpc.org It functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047). ontosight.ainih.gov Ergosterol is a vital component of fungal cell membranes, and its disruption leads to the death of the fungal cell. ontosight.aibiosynth.com This mechanism provides both protectant and curative properties, and the fungicide exhibits both contact and systemic activity. bcpc.orguplcorp.com

Ipconazole is effective against a wide array of pathogenic fungi, including those in the major groups of Zygomycetes, Ascomycetes, Basidiomycetes, and Deuteromycetes. epa.govbcpc.org However, it is not active against Oomycetes, such as Pythium or Phytophthora species. epa.govbcpc.org This broad but selective efficacy makes it a valuable tool for seed treatment in numerous crops, including cereals, corn, and vegetables. agropages.combiosynth.com

Table 1: Chemical Properties of Ipconazole, (1R,2S,5S)-rel- This table is interactive. Users can sort and filter the data.

Property Value Source
IUPAC Name (1R,2S,5S)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol nih.gov
Molecular Formula C₁₈H₂₄ClN₃O
Molecular Weight 333.9 g/mol chemsrc.com
CAS Number 115937-89-8
Classification Triazole Fungicide, Demethylation Inhibitor (DMI) apvma.gov.auuplcorp.com
FRAC Group Group 3 corteva.co.zaregulations.gov

| Mechanism of Action | Sterol 14α-demethylase inhibitor (EC 1.14.13.70) | nih.gov |

Current Research Landscape and Future Directions for Ipconazole Studies

The current research landscape for ipconazole extends beyond its fungicidal efficacy to its interaction with non-target organisms and the environment. Recent studies have focused on understanding its potential toxicological profile. For instance, research using zebrafish (Danio rerio) models has investigated its neurodevelopmental toxicity, finding that exposure can reduce locomotive activity and dysregulate mitochondrial homeostasis. nih.gov Other studies have explored its effects on mammalian systems, showing that ipconazole can induce oxidative stress and cell death in rat brain regions and in SH-SY5Y neuroblastoma cell lines. mdpi.comnih.gov

Furthermore, research has delved into its potential reproductive toxicity. Studies on ram and porcine spermatozoa have indicated that ipconazole exposure can decrease sperm viability and alter the expression of genes related to fertility and oxidative stress. beyondpesticides.orgmdpi.com These findings highlight a growing area of scientific inquiry into the unintended biological effects of this fungicide class.

Future research directions are likely to be influenced by these toxicological studies and by regulatory scrutiny. The European Commission, for example, revoked the marketing of ipconazole as a plant protection substance due to identified risks. mdpi.com This points to a need for more in-depth studies on its long-term environmental fate and chronic exposure effects on various organisms. Additionally, as with all fungicides, the potential for fungi to develop resistance is a significant concern. corteva.co.za Therefore, future studies will likely continue to explore the use of ipconazole in mixtures with other fungicides to manage resistance and enhance disease control, as well as investigate the molecular mechanisms of both its fungicidal action and its effects on non-target species. researchgate.net

Table 2: Summary of Recent Research Findings on Ipconazole This table is interactive. Users can sort and filter the data.

Research Area Model System Key Findings Source
Neurodevelopmental Toxicity Zebrafish (Danio rerio) Reduced locomotive activity, disrupted mitochondrial homeostasis, dysregulated GABAergic neuron development. nih.gov
Neurotoxicity Rat Brain Regions Induced oxidative stress (increased ROS and MDA levels) and increased expression of cell death-related biomarkers. mdpi.com
Cytotoxicity SH-SY5Y Neuroblastoma Cells Reduced cell viability, induced oxidative stress, and activated mediators of cell death and inflammation. nih.gov
Reproductive Toxicity Porcine and Ram Spermatozoa Decreased sperm viability, increased ROS generation, and altered expression of structural and oxidative stress biomarkers. mdpi.com

| Environmental Dynamics | Paddy Environment | Studies focus on developing analytical methods to track dissipation and assess risk in agricultural settings. | researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24ClN3O B12749871 Ipconazole, (1R,2S,5S)-rel- CAS No. 115937-89-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115937-89-8

Molecular Formula

C18H24ClN3O

Molecular Weight

333.9 g/mol

IUPAC Name

(1R,2S,5S)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17-,18+/m0/s1

InChI Key

QTYCMDBMOLSEAM-RYQLBKOJSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Chemical Characterization and Stereochemistry Relevant to Research

Molecular Structure and Triazole Moiety

Ipconazole (B53594), with the chemical formula C₁₈H₂₄ClN₃O, is systematically named 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol. google.comregulations.gov The molecule's core is a cyclopentanol (B49286) ring substituted with three key functional groups: a 4-chlorobenzyl group, an isopropyl group, and a 1H-1,2,4-triazol-1-ylmethyl group.

The defining feature of Ipconazole, which places it in the conazole class of fungicides, is the 1,2,4-triazole (B32235) ring. google.comtandfonline.com This nitrogen-containing heterocyclic moiety is fundamental to its mode of action. Like other triazole fungicides, Ipconazole functions by inhibiting the C14-demethylase enzyme, which is essential for sterol biosynthesis in fungi. epa.govgoogle.comtandfonline.com The disruption of this pathway leads to the accumulation of toxic sterol precursors and a deficiency in ergosterol (B1671047), a vital component of fungal cell membranes, ultimately inhibiting fungal growth. epa.govtandfonline.com

Table 1: Chemical Identity of Ipconazole

IdentifierValue
IUPAC Name2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol google.com
CAS Number125225-28-7 (for the mixture of diastereoisomers) epa.gov
Molecular FormulaC₁₈H₂₄ClN₃O regulations.gov
Molecular Weight333.9 g/mol google.com
Chemical FamilyTriazole epa.gov

Stereochemical Features: Diastereoisomers and Chirality

The Ipconazole molecule possesses three stereocenters on the cyclopentanol ring, which means it can theoretically exist as several stereoisomers. regulations.govherts.ac.uk However, research and commercial production focus on a specific set of diastereomers. Technical grade Ipconazole is typically manufactured as a mixture of two diastereoisomers: the cis-,cis- isomer and the cis-,trans- isomer. epa.govregulations.govherts.ac.uk

The terms cis and trans describe the relative orientation of the substituents on the cyclopentane (B165970) ring. In Ipconazole, this refers to the spatial relationship between the 4-chlorobenzyl, isopropyl, and triazolylmethyl groups. The commercial product is predominantly the cis-,cis- isomer, with the cis-,trans- isomer present in a smaller proportion. epa.govregulations.govherts.ac.uk The typical composition is a 9:1 ratio of the cis-,cis- to the cis-,trans- isomer. epa.govregulations.govherts.ac.uk

These two isomers have distinct physical and chemical properties, as demonstrated by their differing octanol/water partition coefficients (Log Kₒw), which is a measure of a chemical's lipophilicity.

Table 2: Physicochemical Properties of Ipconazole Isomers

IsomerCAS NumberTypical ProportionLog Kₒw
cis-,cis- (ipconazole cc)115850-69-6~90%4.6 epa.gov
cis-,trans- (ipconazole ct)115937-89-8~10%4.4 epa.gov

The specific ratio of diastereomers is critical as it influences both the biological efficacy and the environmental fate of the fungicide. While detailed public studies on the specific fungicidal activity of each individual Ipconazole isomer are limited, research on other azole antifungals, such as itraconazole (B105839) and ketoconazole, has shown that cis isomers are often significantly more biologically active than their trans counterparts. researchgate.netnih.gov This principle suggests that the prevalence of the cis-,cis- isomer in the technical mixture is likely intentional to maximize fungicidal potency. The U.S. Environmental Protection Agency (EPA) has noted that it is unknown whether one or both isomers are biologically active or the extent to which they differ. epa.gov

The different physicochemical properties of the isomers, such as the varied Log Kₒw values, directly affect their environmental dynamics. epa.gov A higher Log Kₒw, as seen in the cis-,cis- isomer, indicates greater lipophilicity and a stronger tendency to adsorb to organic matter in soil and sediment. This difference means the two isomers will move through the environment at different rates, potentially leading to different degradation profiles and exposure patterns for non-target organisms. epa.gov However, one study noted that in batch equilibrium experiments, there was no appreciable change in the isomer ratio, suggesting no significant difference in the adsorption of either isomer to the tested soil. regulations.gov

Synthesis Pathways and Chiral Resolution Methodologies

The synthesis of Ipconazole involves multi-step chemical processes designed to construct the substituted cyclopentanol core and introduce the key functional groups. Recent patent literature describes a synthetic route that begins with cyclopentanone. google.com A key intermediate, 2-(4-chlorobenzyl)-5-(2-propyl)cyclopentanone, is reacted with 1,2,4-triazole and a sulfonium (B1226848) or sulfoxonium compound (e.g., trimethylsulfoxonium (B8643921) bromide) in the presence of a base to yield the final Ipconazole molecule. google.comgoogle.com The crude product can then be purified through crystallization from a solvent mixture, such as cyclohexane (B81311) and cyclohexanol, to achieve high purity. google.com

Given the chirality of Ipconazole, separating the different stereoisomers is a significant challenge. This process, known as chiral resolution, is essential for studying the properties of individual isomers. wikipedia.orglibretexts.org High-performance separation techniques are required to resolve these closely related molecules. Supercritical fluid chromatography (SFC) has proven effective for the chiral separation of conazole pesticides, including Ipconazole. tandfonline.com Research has shown that using polysaccharide-based chiral stationary phases, such as Chiralpak columns, with a co-solvent like methanol, ethanol, or 2-propanol, can successfully resolve the enantiomers. tandfonline.com This methodology allows for the analytical and semi-preparative separation of the isomers, enabling further research into their specific biological and toxicological properties. tandfonline.comwaters.com

Fungal Pathogen Interactions and Molecular Mechanisms of Action

Inhibition of Ergosterol (B1671047) Biosynthesis Pathway

The fungicidal activity of Ipconazole (B53594) is rooted in its ability to inhibit the synthesis of ergosterol, a sterol that is essential for the structure and function of fungal cell membranes. nih.govpatsnap.com This inhibition disrupts the integrity and fluidity of the membrane, ultimately leading to fungal cell death. nih.gov

Ipconazole functions as a demethylation inhibitor (DMI). patsnap.com Specifically, it targets and inhibits the activity of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the CYP51 gene. nih.gov This enzyme is a key catalyst in the multi-step conversion of lanosterol to ergosterol. nih.gov The nitrogen atom in the triazole ring of Ipconazole binds to the heme iron atom in the active site of the CYP51 enzyme, effectively blocking its function. nih.gov This inhibition is a hallmark of triazole fungicides. nih.gov The specificity of azole compounds for the fungal CYP51 enzyme is crucial for their selective toxicity. nih.gov Research on Fusarium pseudograminearum has identified that a specific point mutation, G464S, in the FpCYP51B protein can confer resistance to Ipconazole, directly implicating this enzyme as the target. frontiersin.org

Fungal Cellular and Biochemical Responses to Ipconazole Exposure

Exposure to Ipconazole elicits a range of cellular and biochemical responses in susceptible fungi, ultimately leading to the cessation of growth and propagation.

The primary cellular target of Ipconazole's action is the fungal cell membrane. The depletion of ergosterol and accumulation of aberrant sterols lead to a loss of membrane integrity. nih.gov This is often observed as increased membrane permeability and leakage of cellular contents. Studies on other DMI fungicides with similar mechanisms, such as propiconazole (B1679638), have demonstrated damage to the membrane integrity of fungal conidia. nih.gov The compromised membrane is no longer able to effectively regulate the passage of ions and molecules, leading to a fatal disruption of the cell's internal environment.

The cellular damage caused by Ipconazole directly translates to observable impacts on fungal development and virulence. The disruption of cell membrane formation and function inhibits key fungal processes such as hyphal growth and spore germination. Research has shown that the deletion of certain genes in Fusarium pseudograminearum can lead to increased sensitivity to triazole fungicides and impaired fungal growth and conidiation (asexual spore formation). frontiersin.org By inhibiting these fundamental aspects of the fungal life cycle, Ipconazole effectively curtails the ability of the pathogen to colonize host tissues and cause disease. Studies have shown that Ipconazole impairs the pathogenicity of fungi on host plants. frontiersin.org

Comparative Studies on Mechanism of Action with Other Azole Fungicides

Ipconazole shares its fundamental mechanism of action with other azole fungicides, such as tebuconazole (B1682727) and propiconazole, all of which are DMIs that target the CYP51 enzyme. nih.govresearchgate.net However, subtle differences in their chemical structures can lead to variations in their binding affinity for the CYP51 enzyme and their spectrum of activity against different fungal species. nih.gov

Molecular modeling studies have shown that the binding of different triazole inhibitors to the CYP51 active site is influenced by their specific molecular structures, with factors like the length of side chains affecting the strength of hydrophobic interactions. nih.gov For instance, long-tailed inhibitors like posaconazole (B62084) and itraconazole (B105839) have been shown to have stronger binding affinities than short-tailed inhibitors like fluconazole (B54011) and voriconazole (B182144) due to the formation of more extensive hydrophobic interactions with the enzyme. nih.gov

While direct comparative studies on the molecular binding of Ipconazole versus other specific agricultural azoles are not extensively detailed in the provided search results, it is a general principle that variations in the N-1 substituent group of the azole ring influence the interaction with the amino acid residues lining the active site pocket of CYP51. nih.gov This can result in differences in the potency and efficacy of different azole fungicides against specific fungal pathogens. frontiersin.org For example, studies on Pyrenophora teres f. sp. teres have shown that resistance to tebuconazole also confers reduced sensitivity to propiconazole and metconazole, suggesting a degree of cross-resistance, but the resistance factors can vary between the different DMIs. frontiersin.org Furthermore, comparative efficacy studies have shown that different DMI fungicides can exhibit varying levels of control against the same fungal disease. pensoft.net

Table 1: Overview of Ipconazole's Mechanism of Action

FeatureDescription
Fungicide Class Triazole, Demethylation Inhibitor (DMI)
Primary Target Ergosterol Biosynthesis Pathway
Specific Enzyme Inhibited Cytochrome P450 Lanosterol 14α-demethylase (CYP51)
Molecular Interaction Binds to the heme iron in the active site of CYP51
Primary Biochemical Effect Depletion of ergosterol and accumulation of toxic 14α-methylated sterols
Primary Cellular Effect Disruption of fungal cell membrane integrity and function
Overall Fungal Impact Inhibition of growth, reproduction, and pathogenicity

Antifungal Efficacy and Spectrum in Agricultural Systems

Broad-Spectrum Fungicidal Activity against Diverse Fungal Classes

Ipconazole's chemical structure and mode of action confer efficacy across several major classes of fungi responsible for significant agricultural losses. herts.ac.uknih.gov

Efficacy against Ascomycetes, Basidiomycetes, Deuteromycetes, and Zygomycetes

Research and regulatory evaluations have consistently demonstrated that Ipconazole (B53594) is effective in controlling fungi belonging to the classes Ascomycetes, Basidiomycetes, Deuteromycetes, and Zygomycetes. epa.govherts.ac.uknih.gov This wide spectrum of activity makes it a valuable tool for managing complex disease pressures where multiple fungal pathogens may be present in the soil or on the seed. epa.gov Pathogens within these classes include those responsible for various forms of seed rot, damping-off, and seedling blights. epa.govepa.gov For instance, targeted pathogens like Aspergillus spp. and Penicillium spp. (Deuteromycetes), which cause seed rots, are effectively managed by Ipconazole. regulations.govepa.gov

Efficacy against Key Agricultural Fungal Pathogens

Ipconazole provides effective control for several specific, high-impact fungal pathogens that threaten major agricultural crops.

Control of Fusarium Species (e.g., Fusarium fujikuroi, Gibberella fujikuroi)

Ipconazole demonstrates high efficacy against Fusarium species, particularly Fusarium fujikuroi (teleomorph: Gibberella fujikuroi), the causal agent of Bakanae disease in rice. jst.go.jpjst.go.jp This disease can cause abnormal seedling elongation and significant yield loss. niscpr.res.in

Studies have quantified the potent activity of Ipconazole against this pathogen. Research on 19 field isolates of F. fujikuroi found that the average EC50 value (the concentration required to inhibit mycelial growth by 50%) for Ipconazole was 0.0472 µg/mL, with values for individual isolates ranging from 0.0227 to 0.0933 µg/mL. apsnet.orgapsnet.org Another study investigated the minimum inhibitory concentrations (MICs) for pathogenic, gibberellin-producing isolates of F. fujikuroi, finding that MIC values were consistently at or below 0.78 mg/L, confirming the high sensitivity of the pathogen to Ipconazole. jst.go.jp

PathogenParameterValueSource
Fusarium fujikuroi (19 isolates)Average EC50 (Mycelial Growth Inhibition)0.0472 µg/mL apsnet.org
Fusarium fujikuroi (individual isolates)Range of EC50 Values0.0227 - 0.0933 µg/mL apsnet.org
Fusarium fujikuroi (pathogenic isolates)Minimum Inhibitory Concentration (MIC)≤ 0.78 mg/L jst.go.jp

Management of Rhizoctonia solani

Rhizoctonia solani is a ubiquitous soil-borne pathogen that causes a range of diseases, including damping-off, seed rot, and seedling blights in numerous crops. epa.govresearchgate.net Ipconazole is specifically labeled for the control of seedling diseases caused by R. solani. epa.gov Its application as a seed treatment provides a protective zone around the germinating seed and emerging seedling, inhibiting the growth of the pathogen and reducing the incidence of disease during the critical establishment phase of the crop. epa.gov

Suppression of Smuts and Bunts (e.g., Tilletia caries, Ustilago nuda)

Ipconazole is also effective against various smut and bunt fungi, which are significant pathogens of cereal crops like wheat, barley, and oats. apvma.gov.au These diseases, caused by Basidiomycete fungi, can severely impact grain yield and quality. Ipconazole is used to control common bunt (Tilletia caries, syn. Tilletia tritici) and loose smut (Ustilago nuda). apvma.gov.auresearchgate.net

In a multi-year field study evaluating fungicide efficacy against Ustilago nuda in barley, a seed treatment product containing Ipconazole in combination with carboxin (B1668433) and metalaxyl (B1676325) was assessed. The results demonstrated consistent performance in controlling the disease.

Fungicide TreatmentActive IngredientsMean Efficacy (%) against Ustilago nuda (2014-2020)Source
RANCONA TRIOIpconazole + Carboxin + Metalaxyl86.29% nih.gov

Activity against Other Seed- and Soil-Borne Pathogens

Ipconazole demonstrates a broad spectrum of antifungal activity against numerous seed- and soil-borne pathogens. bcpc.org As a triazole fungicide, it is effective against pathogenic fungi within the major classifications of Zygomycetes, Ascomycetes, Basidiomycetes, and Deuteromycetes. bcpc.orgepa.gov Its mode of action involves the inhibition of sterol synthesis in fungi, which disrupts membrane structure and function, ultimately leading to the cessation of fungal growth. epa.govapvma.gov.au

Research has confirmed its efficacy against a range of significant agricultural pathogens. It is labeled for the control of fungi such as Aspergillus spp., Penicillium spp., Fusarium spp., Ustilago spp., Diaporthe spp., and Sclerotinia spp. regulations.gov Studies have specifically highlighted its high activity against common bunt (Tilletia caries) in wheat and loose smut (Ustilago nuda) in barley. bcpc.org Furthermore, it is recognized as a superior product for the control of Rhizoctonia solani, Fusarium spp., and Phomopsis (Diaporthe). edgewellag.com In rice, it has been shown to be highly effective against "Bakanae" disease, caused by Fusarium moniliforme, as well as Helminthosporium leaf spot, blast, and seedling blights caused by Rhizopus sp. and Trichoderma viride. semanticscholar.org

While demonstrating broad efficacy, it is noted that ipconazole does not provide activity against Oomycete pathogens such as Pythium spp. or Phytophthora spp. epa.govepa.gov For protection against these specific pathogens, it is often recommended to be used in combination with other fungicides, such as metalaxyl. epa.govepa.gov

The following table summarizes the documented activity of Ipconazole against various seed- and soil-borne pathogens.

Target PathogenCommon Disease NameCrop(s) AffectedEfficacy Level
Tilletia cariesCommon BuntWheatHigh
Ustilago nudaLoose SmutBarleyHigh
Pyrenophora gramineaLeaf StripeBarleyPartial to Full Control
Fusarium spp. / Microdochium nivaleSeedling BlightsWheat, CornGood
Rhizoctonia solaniDamping-off, Seedling BlightVariousHigh
Aspergillus spp.Seed RotVariousControl
Penicillium spp.Seed RotVariousControl
Fusarium moniliforme"Bakanae" DiseaseRiceHigh
Helminthosporium oryzaeLeaf SpotRiceControl
Pyricularia oryzaeBlastRiceControl
Rhizopus sp.Seedling BlightRiceControl
Trichoderma virideSeedling BlightRiceControl

Application in Seed Treatment Technology and Plant Protection Research

Ipconazole is primarily utilized as a seed treatment fungicide, a technology that is increasingly important for sustainable crop protection in global agriculture. bcpc.orgkureha.co.jp This method offers a targeted approach to protect seeds and emerging seedlings from pathogenic fungi during the critical early stages of plant development. epa.gov As a systemic fungicide, ipconazole is absorbed by the seed and translocated into the growing plant, providing both protectant and curative activity against target pathogens. bcpc.org

The application of ipconazole as a seed treatment is suitable for a wide array of crops. kureha.co.jp It is registered for use on numerous agricultural crops, including cereals, corn, soybeans, cotton, and canola, as well as various root, leafy, and cucurbit vegetables. epa.govregulations.gov This broad applicability is due to its high level of crop selectivity, ensuring safety for the seeds of both monocotyledonous and dicotyledonous plants. bcpc.org

In terms of application technology, ipconazole formulations are designed for use with standard commercial seed treatment equipment. epa.gov It can be applied as a water-based slurry, often in combination with other registered seed treatment insecticides and fungicides to broaden the spectrum of protection against both diseases and insect pests. epa.govregulations.gov Formulations have been developed to ensure good adhesion to the seed with low dust-off, which is an important factor for user safety and environmental protection. soybeansouth.com

Ongoing research continues to explore and expand the applications of ipconazole in plant protection. This includes the development of new formulations and combination products to manage a wider range of pests and to address the potential for fungicide resistance. regulations.govsoybeansouth.com For instance, pre-blends of ipconazole with other fungicides like carboxin are available, offering multiple modes of action for improved disease control and resistance management. edgewellag.comsoybeansouth.com The development of such products is a key aspect of modern plant protection research, aiming to provide growers with effective and sustainable solutions for managing seed- and soil-borne diseases. bcpc.org

The following table lists some of the crops for which Ipconazole is registered as a seed treatment.

Mechanisms of Fungicide Resistance and Resistance Management Strategies

Molecular Mechanisms of Resistance Development in Fungal Populations

Fungal pathogens have evolved several molecular strategies to counteract the effects of azole fungicides like Ipconazole (B53594). The most prominent mechanisms involve alterations at the fungicide's target site and the active removal of the compound from the fungal cell.

Ipconazole belongs to the triazole class of fungicides, which function as demethylation inhibitors (DMIs) mdpi.commdpi.com. Their mode of action is the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme, encoded by the CYP51 gene, a critical component in the fungal ergosterol (B1671047) biosynthesis pathway mdpi.comotago.ac.nz. Ergosterol is an essential molecule for maintaining the integrity and fluidity of fungal cell membranes nih.gov.

The most common mechanism of resistance to DMI fungicides involves modifications to the target enzyme, which reduce the binding affinity of the fungicide frontiersin.orgnih.gov. Research has identified specific point mutations within the CYP51 gene that confer resistance to Ipconazole. In the fungal pathogen Fusarium pseudograminearum, a point mutation leading to an amino acid substitution, G464S, in the FpCYP51B protein has been shown to confer resistance to Ipconazole mdpi.comnih.gov. Molecular docking assays confirmed that this specific mutation is responsible for the resistance nih.gov. In addition to target site mutations, the overexpression of CYP51 genes (FpCYP51A, FpCYP51B, and FpCYP51C) has also been observed in Ipconazole-resistant mutants of F. pseudograminearum nih.gov.

Mutation Affected Gene Fungal Species Effect
G464SFpCYP51BFusarium pseudograminearumConfers resistance to Ipconazole nih.gov

Another prevalent mechanism of resistance to azole fungicides is the increased efflux of the drug from the fungal cell, which reduces its intracellular concentration to sub-lethal levels nih.govnih.gov. This process is mediated by membrane-associated transporter proteins, primarily belonging to the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS) nih.govnih.govmdpi.com.

These efflux pumps can recognize and export a wide range of substances, including azole fungicides nih.gov. Overexpression of the genes encoding these transporter proteins is a frequent cause of high-level azole resistance in various fungal pathogens nih.govfrontiersin.org. While specific studies detailing efflux pump-mediated resistance exclusively for Ipconazole are limited, this mechanism is well-established for the broader class of triazole fungicides. The transcriptional activation of efflux pump genes in response to azole exposure has been confirmed in multiple fungal species, leading to reduced intracellular drug accumulation and subsequent drug tolerance nih.govfrontiersin.org.

Cross-Resistance Patterns within Triazole Fungicides

Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide exhibits resistance to other fungicides, typically those with the same mode of action ipmimpact.com. This is a significant concern for triazole fungicides due to their similar molecular structures and shared target enzyme, CYP51 nih.govnih.gov.

Studies have confirmed the existence of cross-resistance between Ipconazole and other DMI fungicides. Research on Fusarium pseudograminearum found a clear cross-resistance relationship between Ipconazole and the triazoles mefentrifluconazole (B3027861) and tebuconazole (B1682727) nih.gov. Conversely, no cross-resistance was detected between Ipconazole and fungicides with different modes of action, such as pydiflumetofen (B1532787) (a succinate (B1194679) dehydrogenase inhibitor), carbendazim (B180503) (a benzimidazole), fludioxonil (B1672872) (a phenylpyrrole), or phenamacril (B1673093) (a myosin inhibitor) nih.govapsnet.org. This lack of cross-resistance with other chemical classes is a critical principle in designing effective resistance management programs apsnet.org. The structural similarity between agricultural triazoles is believed to be the underlying mechanism for cross-resistance nih.govnih.govfungalinfectiontrust.org.

Fungicide Mode of Action Cross-Resistance with Ipconazole
MefentrifluconazoleDMI (Triazole)Yes nih.gov
TebuconazoleDMI (Triazole)Yes nih.gov
PydiflumetofenSDHINo nih.gov
CarbendazimBenzimidazoleNo nih.gov
FludioxonilPhenylpyrroleNo nih.gov
PhenamacrilMyosin InhibitorNo nih.gov

Fungicide Resistance Management Strategies in Academic Research

To combat the development and spread of fungicide resistance, researchers focus on strategies that minimize selection pressure. A primary approach involves using fungicides with different modes of action in well-designed programs, such as in mixtures or rotations nih.govmdpi.com.

Applying fungicides in mixtures is a widely recommended strategy to delay the evolution of resistance mdpi.comapsnet.org. This approach combines two or more active ingredients with different modes of action, making it statistically less likely for a fungal pathogen to possess resistance to all components simultaneously.

Academic research has demonstrated the effectiveness of this strategy using Ipconazole. For instance, to manage rice bakanae disease caused by Fusarium fujikuroi, the combined application of Ipconazole and Phenamacril has been evaluated researchgate.net. Phenamacril, which targets the myosin I protein, has a distinct mode of action from Ipconazole mdpi.com. This difference is crucial, as no cross-resistance is observed between the two compounds nih.govapsnet.org. In a greenhouse experiment, a 2:1 mixture of Phenamacril and Ipconazole was reported to achieve nearly 100% control of bakanae disease, highlighting the potential of such mixtures to enhance disease control and manage resistance researchgate.net. Similarly, the concept of using Imazalil, another DMI, in synergistic combinations with other fungicides has been explored to protect against fungal pathogens epo.orgmdpi.com.

The study of mixtures containing Ipconazole aims to identify these beneficial interactions. Research on the Phenamacril-Ipconazole mixture was undertaken to determine if the antifungal effects were synergistic, additive, or antagonistic for in-vitro mycelial growth inhibition researchgate.net. Exploiting synergistic interactions is a key parameter for effectively reducing the rate of resistance development, as these mixtures can provide robust control even against less sensitive fungal populations apsnet.org. The goal of such research is to design efficient-dose mixtures that provide durable disease control while minimizing the chemical load on the environment and slowing the evolution of resistance mdpi.com.

Rotational Strategies to Mitigate Resistance Evolution

The evolution of fungicide resistance is a significant threat to effective disease management in agriculture. For fungicides like Ipconazole, which belongs to the DeMethylation Inhibitors (DMI) group, or FRAC Group 3, repeated use can lead to the selection of fungal populations with reduced sensitivity. ahdb.org.ukrutgers.edu Rotational strategies are a cornerstone of fungicide resistance management, designed to delay this evolutionary process by varying the selection pressures placed on the pathogen population.

The fundamental principle of a rotational strategy is to alternate or sequence fungicides with different modes of action (MoA). msu.edu The Fungicide Resistance Action Committee (FRAC) has developed a coding system that categorizes fungicides by their MoA, which simplifies the planning of these rotations. msu.edu Ipconazole is classified under FRAC Code 3, which acts by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. rutgers.edumorningagclips.com To mitigate resistance, a fungicide program should avoid consecutive applications of Group 3 fungicides. Instead, it should incorporate fungicides from different FRAC groups. grdc.com.aucroplife.co.za

Effective rotational programs help to ensure that any fungal individuals resistant to one mode of action are controlled by a subsequent fungicide with a different mode of action. johnnyseeds.com This diversification of fungicidal pressure makes it less likely for a resistant subpopulation to become dominant. ahdb.org.uk Resistance to DMI fungicides is often quantitative, meaning it develops gradually as pathogen populations become progressively less sensitive. rutgers.eduuada.edu Therefore, consistent and well-planned rotations are crucial to preserve the long-term efficacy of Ipconazole and other DMI fungicides.

Research Findings on Rotational Efficacy

Field research consistently demonstrates the value of rotational programs in managing fungal diseases and delaying resistance. While specific field data on Ipconazole-centric rotations can be limited, studies on other DMI fungicides provide a clear picture of the strategy's effectiveness. For instance, research on the management of powdery mildew on cantaloupe, caused by Podosphaera xanthii, illustrates the superior disease control achieved through rotational programs compared to the continuous use of a single fungicide.

In a study by Matheron and Porchas (2013), various rotational programs were evaluated for their efficacy in reducing powdery mildew severity. The results showed that robust rotational programs, which included a DMI fungicide like triflumizole (B33211) (FRAC Group 3), provided excellent disease control, often comparable to the most effective single-fungicide programs, while adhering to resistance management principles.

The following table presents data adapted from this study, showcasing the efficacy of different fungicide application strategies.

Fungicide ProgramFRAC Group(s)Application Sequence ExampleDisease Severity Reduction (%)
Continuous DMI Fungicide3Procure -> Procure -> Procure -> Procure99.3
Continuous Quinoxyfen13Quintec -> Quintec -> Quintec -> Quintec98.1
Rotation Program 113 -> 11 -> 13 -> 11Quintec -> Flint -> Quintec -> Flint99.6
Rotation Program 23 -> M5 -> 3 -> M5Procure -> Microthiol Disperss -> Procure -> Microthiol Disperss97.5
Rotation Program 313 -> 3 -> 13 -> 3Quintec -> Procure -> Quintec -> Procure100
Nontreated ControlN/AN/A0

This data is illustrative of the principles of fungicide rotation for managing resistance and is based on a study of powdery mildew on cantaloupe. Procure (triflumizole) is a DMI (FRAC Group 3) fungicide, similar to Ipconazole. Data adapted from Matheron & Porchas, 2013, Plant Disease. researchgate.net

The data clearly indicates that rotational programs combining different modes of action (e.g., Rotation Program 3, alternating FRAC Groups 13 and 3) can provide exceptional disease control, equivalent to or even exceeding the efficacy of continuous applications of a single-site fungicide. researchgate.net

Key Principles for Designing Rotational Strategies with Ipconazole:

Alternate FRAC Groups: Never apply Ipconazole (FRAC Group 3) in consecutive treatments. Rotate it with fungicides from different FRAC groups, such as Group 7 (SDHIs), Group 11 (QoIs), or multi-site inhibitors (Groups M1-M9). grdc.com.aucroplife.co.za

Limit Applications: Adhere to label recommendations regarding the maximum number of applications of Group 3 fungicides per season to reduce selection pressure. croplife.co.za

Incorporate Multi-site Fungicides: Tank-mixing Ipconazole with a multi-site contact fungicide (e.g., chlorothalonil, mancozeb) is a highly effective strategy. Multi-site fungicides have a very low risk of resistance and can help control any pathogens that may be less sensitive to the single-site DMI. ahdb.org.uk

Integrated Disease Management (IDM): Rotational strategies are most effective when used as part of a broader IDM program. This includes using disease-resistant crop varieties, practicing crop rotation, managing stubble, and timing fungicide applications based on disease forecasting models rather than a fixed schedule. dpi.qld.gov.au

By implementing these rotational strategies, the selection pressure for resistance to Ipconazole is minimized, helping to preserve its effectiveness as a valuable tool for disease control for years to come.

Environmental Fate and Degradation Pathways of Ipconazole

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation involves non-biological processes that transform Ipconazole's chemical structure. Key pathways include photodegradation and hydrolysis, which occur at varying rates depending on environmental conditions such as pH and sunlight exposure.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic process for Ipconazole (B53594) in aqueous environments. The rate of this process is influenced by the intensity and wavelength of light. In a buffered solution at pH 5, Ipconazole has a photolysis half-life of 32 days under continuous Xenon lamp irradiation. epa.gov This is considered equivalent to approximately 64 days under natural sunlight conditions. epa.govherts.ac.uk No significant degradation is observed in the absence of light. herts.ac.uk

Table 1: Photodegradation Half-life of Ipconazole in Water

ConditionpHHalf-life (DT₅₀)Source
Aqueous Photolysis (Xenon Lamp)532 days epa.gov
Aqueous Photolysis (Natural Sunlight)764 days herts.ac.uk

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of Ipconazole to hydrolysis is pH-dependent. The compound is relatively stable under neutral and acidic conditions, with degradation occurring more slowly than at higher pH levels. epa.gov Studies conducted at 25°C show that Ipconazole's half-life due to hydrolysis is 330 days in a pH 5 buffer, 495 days in a pH 7 buffer, and 257 days in a pH 9 buffer. epa.govherts.ac.uk This indicates that while hydrolysis does occur, it is a slow process, and the compound can be considered stable under standard hydrolysis conditions. epa.govnih.govdntb.gov.ua

Table 2: Hydrolysis Half-life of Ipconazole at 25°C

pHHalf-life (days)Source
5330 epa.govherts.ac.uk
7495 epa.govherts.ac.uk
9257 epa.govherts.ac.uk

Biotic Degradation Processes in Soil and Water Ecosystems

Biotic degradation, driven by microorganisms, is a crucial pathway for the dissipation of Ipconazole in soil and aquatic environments. nih.govnih.gov Various bacteria and fungi have demonstrated the ability to metabolize this fungicide. researchgate.net

In soil ecosystems, particularly in environments like paddy soils, a diverse range of microorganisms contributes to the breakdown of Ipconazole. researchgate.net Studies have successfully isolated and identified several microbial strains with the capacity to degrade this fungicide. researchgate.netmdpi.com

Research aimed at isolating Ipconazole-degrading microbes from paddy soil has identified several active strains. researchgate.net Among a collection of 39 bacterial, 14 actinomycetous, and 14 fungal strains, one bacterium, 12 actinomycetes, and 7 fungi exhibited Ipconazole-degrading capabilities. researchgate.net

Notably, two actinomycete strains, designated A1 and D16, showed exceptionally high degradation activity. researchgate.net Strain A1 was identified as a member of the genus Kitasatospora, while strain D16 was identified as belonging to the genus Streptomyces. researchgate.netmdpi.com These genera are known for their metabolic versatility and ability to degrade complex organic compounds. nih.govnih.gov

The degradation efficiency of these strains was quantified in liquid cultures. Kitasatospora sp. (A1) was able to degrade over 80% of the applied Ipconazole within 3 days of incubation. researchgate.net Streptomyces sp. (D16) showed a degradation of approximately 20% after 2 days, which increased to over 99% after 6 days of incubation. researchgate.net

Table 3: Degradation of Ipconazole by Isolated Actinomycete Strains

Strain IDGenusDegradation PercentageIncubation TimeSource
A1Kitasatospora sp.>80%3 days researchgate.net
D16Streptomyces sp.~20%2 days researchgate.net
>99%6 days researchgate.net

The microbial breakdown of Ipconazole by strains like Kitasatospora sp. A1 and Streptomyces sp. D16 primarily involves oxidative reactions. researchgate.net The primary metabolic attack is believed to be dominated by oxidation at two main sites: the carbon of the methine in the isopropyl group or the carbon of the benzylmethylene. researchgate.net

Further oxidative processes have also been identified. These microorganisms possess the ability to oxidize the carbon of the methyl portion of the isopropyl group and the carbon of the methylene (B1212753) portion of the cyclopentane (B165970) ring. researchgate.net These oxidative transformations lead to the formation of more polar metabolites. researchgate.net A significant water-soluble metabolite identified in these microbial cultures is 1,2,4-Triazole (B32235), which is also recognized as a major degradation product in aerobic soil metabolism studies. epa.govresearchgate.net

Metabolite Formation in Environmental Compartments (e.g., 1,2,4-Triazole)

A primary degradation product of Ipconazole in the environment is 1-H-1,2,4-triazole. In studies conducted on sandy loam soil, 1,2,4-triazole was identified as the only major degradation product, accounting for over 10% of the applied radioactivity epa.gov. The formation of 1,2,4-triazole is a common feature of many azole fungicides that share the 1,2,4-triazole moiety apvma.gov.au.

Microbial activity plays a significant role in the breakdown of Ipconazole and the subsequent formation of metabolites. In liquid cultures of microorganisms isolated from paddy soil, 1,2,4-triazole was detected as a water-soluble metabolite following the degradation of Ipconazole federalregister.gov. This indicates that soil microbes are capable of cleaving the Ipconazole molecule to release the triazole ring. While 1,2,4-triazole can be formed through microbial degradation, it is known to be persistent and mobile in the environment apvma.gov.auregulations.gov.

Plant Metabolism and Residue Dynamics

Once applied, Ipconazole, a systemic fungicide, is taken up by plants and undergoes a series of metabolic transformations.

Uptake and Translocation within Plant Tissues

As a systemic fungicide, Ipconazole is absorbed by the plant and distributed within its tissues. Following seed treatment, radiotracer studies have demonstrated the uptake and translocation of Ipconazole-related residues in various crops. In wheat and soybean studies, total radioactivity was detected in forage, hay, and straw, indicating that the compound and/or its metabolites are mobile within the plant apvma.gov.au. Metabolism studies in crops such as canola, sorghum, and cotton have also been conducted to determine the extent of translocation of Ipconazole following seed treatment epa.gov.

Identification of Plant Metabolites (e.g., Triazolylpyruvate, Triazole Acetic Acid, Triazolylalanine)

Within plant tissues, Ipconazole is metabolized into several key compounds. The most prominent of these are derived from the triazole portion of the molecule. In wheat and soybeans, major metabolites have been identified as triazolylpyruvate, triazole acetic acid, and triazolylalanine apvma.gov.au.

The presence of these metabolites is consistent across different parts of the plant and at various growth stages. For instance, in wheat, extracts from forage, hay, and straw showed similar profiles containing triazolylpyruvate, triazole acetic acid, and triazolylalanine apvma.gov.au. In wheat grain from plants treated with [14C-triazolyl]-ipconazole, triazolylpyruvate was identified as a major metabolite apvma.gov.au. Triazole acetic acid and triazolylalanine are recognized as common metabolites of triazole fungicides in plants.

Conjugation and Cleavage Pathways in Plant Systems

The metabolism of Ipconazole in plants involves both conjugation and cleavage reactions. Conjugation is a detoxification process where the parent compound or its metabolites are linked to endogenous molecules like sugars or amino acids. In soybean forage, conjugated metabolites such as ipconazole-O-glycoside and hydroxy-ipconazole glutamylcysteine have been identified.

A significant metabolic pathway involves the cleavage of the Ipconazole molecule. This cleavage results in the formation of triazole-related metabolites. The proposed pathway for the formation of triazolylalanine involves the cleavage of the triazole ring, which is then thought to conjugate with glycerol-phosphate. This intermediate is subsequently replaced by L-serine to form triazolylalanine. Triazolylalanine then undergoes oxidative deamination to produce triazole pyruvate, which is further converted to triazole acetic acid through oxidative decarboxylation.

Isomer Specificity in Plant Metabolic Transformations

Environmental Persistence, Mobility, and Distribution Modeling

The environmental persistence and mobility of a pesticide are key factors in determining its potential for long-range transport and accumulation.

Ipconazole is characterized as a persistent compound in the environment. In soil, its half-life (DT50) can be substantial. For example, in a study on North Dakota sandy loam soil, the first-order half-life was 330 days epa.gov. In aerobic soil metabolism studies, the DT50 for Ipconazole ranged from 170 to 593 days, while in anaerobic soil, it was even longer at 779 days apvma.gov.au. The photolysis half-life on soil has been determined to be 241 days apvma.gov.au. In aquatic environments, the photolysis half-life in water is shorter, calculated to be 32.1 days apvma.gov.au.

Due to its chemical properties, Ipconazole has low mobility in soil. It exhibits strong adsorption to soil particles, with soil organic carbon-water (B12546825) partitioning coefficient (Koc) values ranging from 3500 to 5696 mL/g apvma.gov.au. This high adsorption capacity limits its potential for leaching into groundwater.

Environmental distribution modeling is used to predict the potential concentrations of pesticides in various environmental compartments. For Ipconazole, models such as the First Index Reservoir Screening Tool (FIRST) and the Screening Concentration in Ground Water (SCI-GROW) model have been used to estimate drinking water concentrations federalregister.gov. Due to its persistence, there is a potential for Ipconazole to accumulate in soil with repeated use over consecutive years. Modeling has predicted that steady-state concentrations in soil could plateau after 20 years of continuous application federalregister.gov. These models use conservative assumptions to ensure protective risk assessments federalregister.govcorteva.co.za.

Table of Environmental Fate Parameters for Ipconazole

Parameter Value Environmental Compartment
Aerobic Soil Half-Life (DT50) 170 - 593 days Soil
Anaerobic Soil Half-Life (DT50) 779 days Soil
Soil Photolysis Half-Life 241 days Soil
Aquatic Photolysis Half-Life 32.1 days Water

Table of Identified Metabolites of Ipconazole

Metabolite Location Found
1,2,4-Triazole Soil, Water
Triazolylpyruvate Plants (Wheat, Soybean)
Triazole Acetic Acid Plants (Wheat, Soybean)
Triazolylalanine Plants (Wheat, Soybean)
Ipconazole-O-glycoside Plants (Soybean)

Adsorption/Desorption Dynamics in Various Soil Types

The mobility of Ipconazole in the terrestrial environment is significantly influenced by its tendency to adsorb to soil particles. Adsorption studies are critical for understanding whether the compound will remain in the upper soil layers or leach into deeper soil profiles and potentially groundwater.

Research findings indicate that Ipconazole readily adsorbs to soil. apvma.gov.au The primary mechanism for this adsorption is partitioning into the soil's organic matter. chemsafetypro.com The strength of this adsorption is quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value signifies stronger binding to soil and consequently, lower mobility. ucanr.educhemsafetypro.com For Ipconazole, studies have reported a Koc range of 3,500 to 5,696 mL/g, which classifies it as having low mobility. apvma.gov.au

An aged soil column leaching study further supports this classification, indicating that Ipconazole is not mobile in soil. apvma.gov.au Laboratory studies on aerobic soil metabolism have been conducted using a variety of soil textures, including sandy loam, sandy clay loam, silt loam, and clay loam, reflecting its behavior across different agricultural environments. epa.gov Due to its strong adsorption, the primary risk of off-site transport is not through leaching but rather through particle-bound movement via soil erosion. herts.ac.uk

Soil Adsorption and Mobility of Ipconazole

ParameterValueImplication
Koc Range (mL/g)3,500 - 5,696Strongly adsorbs to soil organic carbon.
Mobility ClassificationLow to ImmobileLow potential for leaching into groundwater.

Dissipation from Water to Sediment Phases

When Ipconazole enters aquatic systems, its fate is governed by its stability in water (hydrolysis and photolysis) and its tendency to move from the water column into the sediment.

Ipconazole is relatively stable to hydrolysis under typical environmental pH conditions. Laboratory studies have determined its hydrolysis half-lives to be 330 days at pH 5, 495 days at pH 7, and 257 days at pH 9. epa.gov In the presence of sunlight, photodegradation can occur. The photolysis half-life in a buffered pH 5 solution was found to be 32 days, which is equivalent to approximately 64 days of natural sunlight exposure. epa.gov

In aquatic environments, Ipconazole is expected to partition from the water to the sediment. This is consistent with its high Koc value, which suggests a strong affinity for organic matter present in sediment. Studies in submerged soils, which simulate water-sediment systems, show half-lives for Ipconazole ranging from 107 to 131 days. epa.gov The significant partitioning to sediment means that benthic, or sediment-dwelling, organisms are a key consideration in the environmental risk assessment for this compound. regulations.gov

Dissipation Half-life (DT50) of Ipconazole in Aquatic Systems

Compartment / ProcessConditionHalf-life (Days)
HydrolysispH 5330
pH 7495
pH 9257
PhotolysispH 5 (Natural Sunlight Equiv.)~64
Submerged Soil (Total System)-107 - 131

Modeling of Environmental Concentrations and Distribution

To assess the potential risk of a pesticide to the environment, regulatory agencies use mathematical models to predict its environmental concentrations (PECs) in various compartments, such as soil, groundwater, and surface water. These models integrate data on the pesticide's chemical properties, its environmental fate (like adsorption and degradation rates), and the proposed use patterns. federalregister.gov

For Ipconazole, screening-level water exposure models have been used to estimate its potential concentrations in drinking water sources. federalregister.gov The modeled Estimated Drinking Water Concentrations (EDWCs) for chronic exposure were 0.822 parts per billion (ppb) for groundwater and 0.105 ppb for surface water. federalregister.gov For an acute dietary risk assessment, a peak surface water concentration of 1.01 ppb was used. federalregister.gov In an Australian assessment, modeling results indicated that the proposed uses of Ipconazole were not expected to pose an unacceptable risk to the aquatic environment, and leaching to groundwater was not considered a significant issue. apvma.gov.au

It is important to note that while models like the FOrum for the Co-ordination of pesticide fate models and their USe (FOCUS) are standard tools in regulatory assessments, studies have shown that they can sometimes underpredict the measured field concentrations of pesticides, including both insecticides and fungicides. farmlandbirds.netnih.govresearchgate.net This highlights the importance of using conservative, "realistic worst-case" assumptions in modeling and supplementing model predictions with real-world monitoring data where possible to ensure the protectiveness of the risk assessment.

Analytical Methodologies for Research and Environmental Monitoring

Advanced Sample Preparation Techniques for Complex Matrices (e.g., Soil, Water, Plant Tissues, Biological Samples)

The primary challenge in analyzing Ipconazole (B53594) from complex matrices is the efficient extraction of the analyte while minimizing co-extracted interfering substances. The choice of sample preparation technique is highly dependent on the matrix's physical and chemical properties.

For water samples , including saltwater, surface water, and groundwater, Solid Phase Extraction (SPE) is a widely adopted and effective technique. epa.govepa.gov This method involves passing the water sample through a cartridge containing a solid adsorbent (e.g., C18), onto which Ipconazole is retained. epa.gov Interfering salts and polar impurities are washed away. The retained Ipconazole is then eluted with a small volume of an organic solvent, such as acetonitrile (B52724). epa.gov This process not only cleans up the sample but also concentrates the analyte, significantly improving detection limits. The eluate is typically evaporated to near dryness under a nitrogen stream and reconstituted in a solvent compatible with the subsequent chromatographic analysis. epa.gov

For solid and semi-solid matrices like soil, plant tissues, and biological samples, more rigorous extraction procedures are necessary.

Plant Tissues (e.g., cereal grain, straw): A common approach involves hydrating the samples with water, followed by extraction via homogenization with an acetonitrile/water mixture. The resulting extract is then centrifuged and filtered. apvma.gov.au

Biological Samples (e.g., bovine liver, kidney, muscle, fat): These samples are often extracted using an acetonitrile:water solvent system, followed by a clean-up step using SPE to remove fats and other complex biological molecules. apvma.gov.au

Soil: General soil preparation involves air-drying, pulverizing, and sieving the sample to ensure homogeneity before extraction. tamu.edu Extraction can be performed using methods like the Mehlich III or DTPA procedures for various analytes, though specific methods for Ipconazole would typically involve organic solvents like acetonitrile, similar to plant tissue analysis. tamu.edu

These multi-stage preparation methods are crucial for obtaining clean extracts, which prevents contamination of the analytical instruments and enhances the accuracy and reliability of the quantification.

Table 1: Summary of Sample Preparation Techniques for Ipconazole Analysis
MatrixPreparation/Extraction TechniqueClean-up/Concentration StepReference
Water (Salt, Surface, Ground)Direct loading onto cartridgeSolid Phase Extraction (SPE) with C18 cartridges epa.govepa.gov
Plant Tissues (Grain, Straw)Homogenization with acetonitrile/waterCentrifugation and filtration apvma.gov.au
Biological Tissues (Bovine)Extraction with acetonitrile:waterSolid Phase Extraction (SPE) apvma.gov.au
SoilAir-drying, pulverizing, sieving, solvent extractionFiltration, potential SPE clean-up tamu.edu

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone of Ipconazole analysis, providing the necessary separation from other compounds prior to detection and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the quantitative determination of trace levels of Ipconazole in environmental and biological samples. epa.gov This technique offers exceptional sensitivity and selectivity.

The analysis is typically performed on a reverse-phase HPLC column (e.g., C18) using a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often containing additives like formic acid to improve ionization. epa.govmassbank.eu A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. nih.gov Quantification is achieved using the multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode, which involves monitoring specific precursor-to-product ion transitions. apvma.gov.au For Ipconazole, the protonated molecule [M+H]⁺ at m/z 334.1 serves as the precursor ion. Two primary transitions, m/z 334.1→70.1 (for quantification) and m/z 334.1→125 (for confirmation), are monitored to ensure reliable identification. epa.gov

This method is capable of achieving very low limits of quantification (LOQ). For instance, the LOQ for total Ipconazole in water has been reported as 0.05 µg/L, while in complex matrices like bovine tissues and milk, the LOQ is around 0.01 mg/kg. apvma.gov.auepa.gov

Table 2: Typical LC-MS/MS Parameters for Ipconazole Analysis
ParameterValue/DescriptionReference
Ionization ModePositive Electrospray Ionization (ESI) massbank.eu
Precursor Ion [M+H]⁺m/z 334.1 epa.gov
Quantification Transitionm/z 334.1 → 70.1 epa.gov
Confirmation Transitionm/z 334.1 → 125 epa.gov
LOQ in Water0.05 µg/L epa.gov
LOQ in Bovine Tissues0.01 mg/kg apvma.gov.au

While LC-MS/MS is superior for trace residue analysis, High-Performance Liquid Chromatography with an Ultraviolet (UV) detector is a robust, cost-effective, and reliable method for bulk analysis. This is particularly useful in quality control of technical grade material and formulated products where concentrations are high.

For related azole fungicides like Itraconazole (B105839), HPLC-UV methods typically employ a reverse-phase C18 column with an isocratic or gradient mobile phase of acetonitrile and a buffer solution. thermofisher.comijpsr.com Detection is performed at a wavelength where the analyte exhibits strong absorbance, often around 225 nm for azole compounds. thermofisher.comijpsr.com Although less sensitive than MS detection, HPLC-UV provides sufficient sensitivity and precision for analyzing high-concentration samples and is less susceptible to matrix effects that can sometimes interfere with MS analysis.

Spectroscopic Techniques for Structural Elucidation of Metabolites

Identifying the structure of Ipconazole metabolites is essential for understanding its fate in organisms and the environment. Studies have shown that Ipconazole undergoes extensive metabolism, primarily through pathways like hydroxylation and glucuronidation. apvma.gov.au A combination of spectroscopic techniques is used for the unambiguous structural elucidation of these transformation products.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the first step in characterizing metabolites. It provides the accurate mass of the metabolite, allowing for the determination of its elemental formula. jchps.com Tandem MS (MS/MS) experiments are then used to fragment the metabolite, and the resulting fragmentation pattern provides clues about its structure, such as the location of a newly added hydroxyl group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for definitive structure elucidation. jchps.comnih.gov Once a metabolite has been isolated in sufficient quantity, one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) experiments are conducted. These analyses reveal the complete carbon-hydrogen framework and the connectivity between atoms, allowing for the precise determination of the metabolite's structure, including the stereochemistry where possible. nih.gov

Methods for Stereoisomer Separation and Quantification in Environmental and Biological Samples

Ipconazole has multiple chiral centers, leading to the existence of several stereoisomers. The technical product is a mixture of isomers, primarily referred to as ipconazole cc and ipconazole ct. epa.gov Since stereoisomers can have different biological activities and degradation rates, methods to separate and quantify them are important.

Standard reverse-phase LC-MS/MS methods have proven effective at separating the main ipconazole cc and ipconazole ct isomers. epa.gov Under typical chromatographic conditions, these isomers are resolved with distinct retention times (e.g., approximately 5.1 minutes for ipconazole cc and 5.5 minutes for ipconazole ct), allowing for their individual quantification. epa.gov

For the separation of all possible enantiomers and diastereomers of azole fungicides, more specialized chiral separation techniques are required.

Chiral Chromatography: This involves using a chiral stationary phase (CSP) in an HPLC system that interacts differently with each stereoisomer, leading to their separation. researchgate.net

Capillary Electrophoresis (CE): CE, particularly with the addition of chiral selectors like cyclodextrins to the buffer, is another powerful technique for separating the stereoisomers of conazole fungicides. mdpi.com This method offers high separation efficiency and requires minimal sample volume.

These stereospecific analytical methods are crucial for detailed environmental fate and toxicological studies, providing a more accurate assessment of the compound's behavior and impact.

Structure Activity Relationship Sar Studies and Molecular Design of Ipconazole

Ipconazole (B53594) is a systemic, broad-spectrum triazole fungicide used for seed treatment to protect various crops from soil-borne and seed-borne diseases. epa.govapvma.gov.au Its fungicidal action is achieved by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes, through the inhibition of the enzyme sterol 14α-demethylase. apvma.gov.aunih.gov The specific stereochemistry of ipconazole, designated as (1R,2S,5S)-rel-, is a critical aspect of its molecular structure, influencing its biological activity. The exploration of its structure-activity relationships (SAR) is fundamental to understanding its efficacy and to designing new, improved analogs.

Non Target Organism Interactions: Mechanistic Studies

Cellular and Molecular Responses in Mammalian Systems

Ipconazole (B53594), a triazole fungicide, has been shown to elicit distinct cellular and molecular responses in mammalian systems, primarily through the induction of oxidative stress and the activation of programmed cell death pathways nih.govucm.esresearchgate.net. Studies on human neuroblastoma (SH-SY5Y) and endothelial-like (EA.hy926) cells have provided insights into the mechanistic underpinnings of its cytotoxic effects nih.govnih.gov.

Exposure to ipconazole leads to a significant and dose-dependent increase in the generation of Reactive Oxygen Species (ROS) within mammalian cells nih.govnih.gov. In SH-SY5Y neuroblastoma cells, ipconazole concentrations of 10, 20, 50, and 100 µM resulted in a significant elevation of ROS production after a 24-hour incubation period nih.gov. Similarly, in EA.hy926 endothelial-like cells, ipconazole at concentrations of 20, 50, and 100 µM markedly increased ROS generation, by 15%, 30%, and 85% respectively, identifying it as a pro-oxidant substance nih.gov. This overproduction of ROS creates an imbalance, leading to a state of oxidative stress, which can damage vital biomolecules like proteins, lipids, and DNA, ultimately compromising cellular function and viability nih.gov.

Interactive Table: Effect of Ipconazole on ROS Generation
Cell LineIpconazole Concentration (µM)Observed EffectSource
SH-SY5Y1022% increase in ROS nih.gov
SH-SY5Y2020% increase in ROS nih.gov
SH-SY5Y5030% increase in ROS nih.gov
SH-SY5Y10084% increase in ROS nih.gov
EA.hy9262015% increase in ROS nih.gov
EA.hy9265030% increase in ROS nih.gov
EA.hy92610085% increase in ROS nih.gov

In response to ipconazole-induced oxidative stress, the cellular antioxidant defense system is significantly altered nih.govnih.gov. Research has shown that ipconazole exposure leads to a reduction in the gene expression of key antioxidant enzymes. In SH-SY5Y cells, a 50 µM concentration of ipconazole significantly decreased the molecular expression of both Superoxide (B77818) Dismutase (SOD) (0.56-fold) and Glutathione Peroxidase (GPx) (0.28-fold) when compared to the vehicle control nih.gov. A similar response was observed in EA.hy926 cells, where ipconazole treatment also resulted in the downregulation of GPx gene expression nih.gov. In vivo studies in rats have also reported that ipconazole can reduce catalase enzyme activity in various brain regions researchgate.netnih.gov. This suppression of crucial antioxidant enzymes weakens the cell's ability to neutralize excess ROS, thereby exacerbating oxidative damage nih.gov.

The master regulator of the antioxidant response, Nuclear factor erythroid 2-related factor 2 (NRF2), is also negatively impacted by ipconazole. In SH-SY5Y cells, exposure to 50 µM ipconazole for 24 hours led to a significant decrease in NRF2 gene expression (0.50-fold) nih.gov. Similarly, a reduction in NRF2 molecular expression was observed in EA.hy926 endothelial cells nih.gov. The downregulation of NRF2 signaling further contributes to the diminished antioxidant capacity of the cells, as NRF2 governs the expression of a wide array of antioxidant and detoxification enzymes, including SOD and GPx nih.gov.

Ipconazole is a potent inducer of apoptosis, or programmed cell death, in mammalian cells nih.govnih.gov. The cytotoxic effects observed are closely linked to the activation of molecular pathways that execute this process. The induction of apoptosis is a key consequence of the excessive oxidative stress and cellular damage caused by the compound nih.govmdpi.com.

A critical step in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. Ipconazole has been demonstrated to induce the activity of effector caspases, specifically Caspase 3 and Caspase 7. In SH-SY5Y cells, caspase-3/7 activity was induced in a dose-dependent manner by ipconazole at concentrations of 20, 50, and 100 µM nih.gov. Likewise, in EA.hy926 cells, ipconazole at 50 µM and 100 µM significantly increased caspase 3/7 enzyme activity by 18% and 38%, respectively nih.govresearchgate.netmdpi.com. This activation of executioner caspases is a hallmark of the apoptotic process, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis nih.gov.

Ipconazole exposure significantly modulates the expression of genes that regulate the apoptotic process, tipping the balance towards cell death nih.govnih.gov. Studies have documented the upregulation of several pro-apoptotic genes.

In SH-SY5Y cells, a 50 µM concentration of ipconazole led to a significant overexpression of BAX (2.15-fold), CASP3 (2.62-fold), APAF1 (2.26-fold), and BNIP3 (2.16-fold) nih.gov. A similar trend was observed in EA.hy926 cells, where ipconazole at 20 µM and 50 µM increased the expression of BAX (1.39- and 1.73-fold) and CASP3 (1.66- and 2.24-fold). At 50 µM, it also increased APAF1 (2.66-fold) and BNIP3 (2.08-fold) expression nih.gov. The upregulation of BAX promotes the permeabilization of the mitochondrial outer membrane, while APAF1 is a core component of the apoptosome that activates initiator caspases, and CASP3 is a key executioner caspase nih.govmdpi.com.

Concurrently, ipconazole can downregulate the expression of anti-apoptotic genes. In EA.hy926 cells, ipconazole at concentrations of 20 and 50 µM reduced the expression of the anti-apoptotic gene Bcl2 by 0.13-fold and 0.16-fold, respectively nih.gov. While a decrease in Bcl2 expression was also noted in SH-SY5Y cells, the change was not statistically significant in that particular study nih.gov. This combined effect of increasing pro-apoptotic gene expression while decreasing anti-apoptotic gene expression drives the cell towards programmed cell death nih.gov.

Interactive Table: Effect of Ipconazole on Apoptosis-Related Gene Expression
GeneCell LineIpconazole Concentration (µM)Fold Change in ExpressionGene FunctionSource
BAX SH-SY5Y502.15Pro-apoptotic nih.gov
BAX EA.hy926201.39Pro-apoptotic nih.gov
BAX EA.hy926501.73Pro-apoptotic nih.gov
APAF1 SH-SY5Y502.26Pro-apoptotic nih.gov
APAF1 EA.hy926502.66Pro-apoptotic nih.gov
CASP3 SH-SY5Y202.36Pro-apoptotic nih.gov
CASP3 SH-SY5Y502.62Pro-apoptotic nih.gov
CASP3 EA.hy926201.66Pro-apoptotic nih.gov
CASP3 EA.hy926502.24Pro-apoptotic nih.gov
BNIP3 SH-SY5Y502.16Pro-apoptotic nih.gov
BNIP3 EA.hy926502.08Pro-apoptotic nih.gov
Bcl2 EA.hy926200.13Anti-apoptotic nih.gov
Bcl2 EA.hy926500.16Anti-apoptotic nih.gov

Mechanisms of Apoptosis and Programmed Cell Death Induction

Cell Viability and Cytotoxicity Assessments in Cultured Cell Lines (e.g., SH-SY5Y Neuroblastoma Cells, EA.hy926 Endothelial Cells)

The cytotoxic effects of Ipconazole have been investigated in various non-target cell lines, revealing its potential to reduce cell viability in a dose-dependent manner. In human SH-SY5Y neuroblastoma cells, exposure to Ipconazole for 24 hours resulted in a significant reduction in cell viability. researchgate.netmdpi.com The half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the biological function by half, was determined to be 32.3 µM for Ipconazole in these cells. mdpi.comucm.es This cytotoxic effect is not limited to neuronal cells.

Studies on the human endothelial-like cell line EA.hy926 also demonstrated a dose-dependent decrease in cell viability upon a 24-hour exposure to Ipconazole. nih.gov For EA.hy926 cells, the IC50 value was calculated to be 29 µM. nih.govmdpi.com At concentrations of 20, 50, and 100 µM, Ipconazole significantly reduced the viability of EA.hy926 cells by 20%, 78%, and 87%, respectively, when compared to the control group. nih.gov These findings indicate that Ipconazole exhibits cytotoxic properties in both neuronal and endothelial cell types, suggesting a potential risk to cellular homeostasis. mdpi.com The reduction in cell viability is often accompanied by an increase in the activity of caspase 3/7, enzymes that play a key role in apoptosis, or programmed cell death. nih.gov

Cell LineParameterValueSource
SH-SY5Y Neuroblastoma CellsIC50 (24h exposure)32.3 µM mdpi.comucm.es
EA.hy926 Endothelial CellsIC50 (24h exposure)29 µM nih.govmdpi.com
EA.hy926 Endothelial CellsViability Reduction at 20 µM20% nih.gov
Viability Reduction at 50 µM78% nih.gov
Viability Reduction at 100 µM87% nih.gov

Pro-inflammatory Pathways and Gene Expression Modulation (e.g., NFκB, TNFα, IL6, NLRP3, Casp1, IL1β)

Ipconazole has been shown to modulate pro-inflammatory pathways by altering the expression of key genes involved in the inflammatory response. In SH-SY5Y cells, exposure to Ipconazole at a concentration of 50 µM led to the overexpression of genes associated with the inflammasome complex, including NLRP3, Casp1, and IL1β. ucm.esnih.gov The inflammasome is a multiprotein complex that triggers the activation of inflammatory caspases and the processing of pro-inflammatory cytokines.

GeneCell Line/TissueEffectSource
NLRP3SH-SY5Y CellsOverexpression at 50 µM ucm.esnih.gov
Casp1SH-SY5Y CellsOverexpression at 50 µM ucm.esnih.gov
IL1βSH-SY5Y CellsOverexpression at 50 µM ucm.esnih.gov
NFκBSH-SY5Y CellsIncreased expression at 20 µM & 50 µM nih.gov
TNFαSH-SY5Y CellsIncreased expression at 20 µM & 50 µM nih.gov
IL6SH-SY5Y CellsUpregulation at 50 µM nih.gov
NLRP3EA.hy926 CellsIncreased expression at 50 µM mdpi.com
CASP1EA.hy926 CellsIncreased expression at 50 µM mdpi.com
IL1βEA.hy926 CellsIncreased expression at 20 µM & 50 µM mdpi.com
NFκBEA.hy926 CellsIncreased expression at 50 µM mdpi.com
IL6Rat Hypothalamus & Cerebral CortexIncreased expression at 20 mg/kg nih.gov
TNFαRat Cerebral CortexIncreased expression at 20 mg/kg nih.gov

Reproductive System Studies: Mechanistic Insights in Male Mammals

Spermiotoxicity and Alterations in Spermatozoa Viability and Function

Research has demonstrated that Ipconazole exhibits spermiotoxicity, affecting the viability and function of spermatozoa in male mammals. beyondpesticides.org In vitro studies on both porcine (pig) and ram (sheep) spermatozoa have shown that Ipconazole significantly reduces sperm viability. mdpi.comnih.gov This effect was observed after exposing sperm to various concentrations of the fungicide. beyondpesticides.orgmdpi.com The decrease in cell viability is a key indicator of the cytotoxic effect of Ipconazole on mammalian spermatozoa. mdpi.comnih.gov

Molecular and Epigenetic Changes in Spermatozoa Related to Fertility (e.g., PRM1, ODF2, AKAP4, THEG, SPACA3, CLGN, BAX, ROMO1 mRNA)

Ipconazole exposure has been linked to significant molecular and potential epigenetic alterations in mammalian spermatozoa, which can impact male fertility. beyondpesticides.orgmdpi.com Studies have shown that Ipconazole alters the molecular mRNA expression of several structural biomarkers crucial for fertility in males. mdpi.comnih.gov These include protamine 1 (PRM1), outer dense fiber of sperm tails 2 (ODF2), A-kinase anchoring protein 4 (AKAP4), testis expressed gene (THEG), sperm acrosome associated 3 (SPACA3), and calmegin (B1178825) (CLGN). beyondpesticides.orgmdpi.com For instance, the expression of PRM1, a protein essential for sperm chromatin condensation and fertilization, was significantly reduced in porcine spermatozoa. nih.gov

In addition to affecting structural proteins, Ipconazole induces changes in the expression of genes related to cell death and oxidative stress. beyondpesticides.orgmdpi.com Specifically, an overexpression of BAX (a pro-apoptotic gene) and ROMO1 (a gene associated with oxidative stress) mRNA has been reported in both porcine and ram spermatozoa. mdpi.comresearchgate.net These molecular alterations, particularly the changes in the expression of genes vital for sperm structure and function, suggest a potential for Ipconazole to act as a factor in the development of infertility in male mammals. beyondpesticides.orgmdpi.com

GeneFunctionEffect of IpconazoleSpeciesSource
PRM1Sperm chromatin condensationAltered mRNA expression (reduced in porcine)Porcine, Ram mdpi.comnih.gov
ODF2Sperm tail structureAltered mRNA expressionPorcine, Ram mdpi.com
AKAP4Sperm motility and structureAltered mRNA expressionPorcine, Ram mdpi.com
THEGSpermatogenesisAltered mRNA expressionPorcine, Ram mdpi.com
SPACA3Sperm-egg fusionAltered mRNA expressionPorcine, Ram mdpi.com
CLGNSpermatogenesisAltered mRNA expressionPorcine, Ram mdpi.com
BAXCell death (apoptosis)Overexpression of mRNAPorcine, Ram mdpi.comresearchgate.net
ROMO1Oxidative stressOverexpression of mRNAPorcine, Ram mdpi.comresearchgate.net

Neurological System Studies: Mechanistic Insights

Disruption of Mitochondrial Homeostasis in Neuronal Cells

Studies using zebrafish models have indicated that Ipconazole has the potential to alter neurodevelopment by disrupting mitochondrial homeostasis. nih.govresearchgate.net Exposure to Ipconazole led to a reduction in the expression of mitochondrial-specific antioxidants, specifically superoxide dismutases 1 and 2. nih.govresearchgate.net Furthermore, genes that are essential for the maintenance and function of the mitochondrial genome were also found to be specifically reduced in embryos treated with Ipconazole. nih.govresearchgate.net

This disruption of mitochondrial function suggests an underlying mechanism of Ipconazole-driven oxidative stress. nih.govresearchgate.net Consistent with this, Ipconazole treatment was shown to increase the phosphorylation of ERK1/2 in a dose-dependent manner. nih.govmdpi.com The activation of the ERK1/2 signaling pathway under these conditions points to a cellular stress response. mdpi.com High concentrations of Ipconazole were also observed to cause caspase-independent cell death in neuronal and muscle development in the zebrafish embryos. nih.govmdpi.com These findings collectively suggest that by dysregulating mitochondrial homeostasis and inducing oxidative stress, Ipconazole can negatively impact neuronal development and function. nih.govresearchgate.net

Alteration of GABAergic Neuronal Development

Mechanistic studies using zebrafish (Danio rerio) have revealed the potential for Ipconazole to disrupt neurodevelopment by specifically altering Gamma-aminobutyric acidergic (GABAergic) neurons. nih.gov In zebrafish embryos, exposure to Ipconazole led to a dysregulation of GABAergic inhibitory neurons, while glutamatergic excitatory and dopaminergic neurons were not affected. researchgate.net This selective impact points to a potential imbalance in neurotransmission. mdpi.com

The molecular underpinnings of this effect were investigated, revealing that expression of glutamate (B1630785) decarboxylase 1b (gad1b), a key gene in the synthesis of GABA, was interrupted in embryos treated with Ipconazole. researchgate.net This disruption of gad1b expression confirms the dysregulation of GABAergic inhibitory neurons. nih.gov Furthermore, while genes related to the development of glial cells, such as olig1 and mbp, were significantly reduced at higher concentrations, the development of gad1b-positive GABAergic inhibitory neurons was found to be the most susceptible to Ipconazole exposure at lower concentrations. mdpi.com This suggests that Ipconazole preferentially targets the development of GABAergic neurons, potentially leading to an uncoordinated neural network. researchgate.net

Table 1: Effects of Ipconazole on Neuronal Development Markers in Zebrafish Embryos

Marker TypeGene/MarkerObservationReference
GABAergic Neuronsgad1bExpression interrupted/dysregulated researchgate.net
Glutamatergic Neuronsslc17a6bUnaffected at low concentrations mdpi.com
Dopaminergic NeuronsthUnaffected at low concentrations researchgate.net
Glial Cellsolig1, mbpExpression significantly reduced at higher concentrations mdpi.com

Neurotoxic Effects and Cellular Damage in Neuronal Cell Lines

In vitro studies on human neuroblastoma SH-SY5Y cells have elucidated the mechanisms behind Ipconazole-induced neurotoxicity. nih.gov Exposure to Ipconazole resulted in a dose-dependent reduction in cell viability, with a calculated IC50 value of 32.3 µM. nih.govmdpi.com This cytotoxic effect is linked to the induction of oxidative stress and the activation of cell death pathways. nih.gov

A significant increase in the production of reactive oxygen species (ROS) and the activity of caspase-3 and caspase-7 enzymes was observed in SH-SY5Y cells following Ipconazole treatment. nih.govnih.gov The activation of these enzymes is a key indicator of apoptosis. Further molecular analysis revealed the overexpression of several genes involved in cell death. nih.gov At a concentration of 50 µM, Ipconazole induced an upregulation of pro-apoptotic genes including Bax, Casp3, APAF1, and BNIP3. nih.govnih.gov Concurrently, the expression of antioxidant-related genes such as NRF2, SOD, and GPx was reduced. nih.gov These findings demonstrate that Ipconazole induces cellular damage in neuronal cells by promoting oxidative stress and activating intrinsic apoptotic pathways. nih.govmdpi.com

Table 2: Neurotoxic Effects of Ipconazole on SH-SY5Y Human Neuroblastoma Cells

ParameterMethod/AssayResultReference
Cell ViabilityMTT AssayDose-dependent reduction; IC50 of 32.3 µM nih.govmdpi.com
Oxidative StressDCFH-DA AssayIncreased Reactive Oxygen Species (ROS) production researchgate.net
ApoptosisCaspase Activity AssayIncreased caspase-3/7 enzyme activity nih.gov
Gene Expression (Cell Death)Real-time PCROverexpression of Bax, Casp3, APAF1, BNIP3 nih.govnih.gov
Gene Expression (Antioxidant)Real-time PCRReduced expression of NRF2, SOD, GPx nih.gov

Endothelial Cell Responses: Mechanistic Investigations of Cytotoxicity and Inflammation

The impact of Ipconazole on vascular health has been investigated through mechanistic studies on human endothelial-like EA.hy926 cells. nih.gov These studies reveal that Ipconazole induces cytotoxicity, oxidative stress, and a pro-inflammatory response in endothelial cells. nih.gov A dose-dependent reduction in the viability of EA.hy926 cells was observed, with an IC50 value calculated at 29 µM. nih.gov

The cytotoxic effect is linked to the generation of oxidative stress, evidenced by a significant increase in ROS production. nih.gov This oxidative stress, in turn, appears to trigger apoptosis and inflammation. Ipconazole exposure led to a significant increase in the activity of caspase 3/7 enzymes. nih.gov Molecular analysis confirmed the upregulation of genes associated with cell death, including BAX, APAF1, BNIP3, and CASP3. nih.gov

Furthermore, Ipconazole was found to induce a pro-inflammatory state in the endothelial cells. nih.gov This was characterized by the increased expression of key biomarkers involved in inflammation, such as NLRP3, CASP1, IL1β, NFκB, IL6, and TNFα. nih.gov These results indicate that Ipconazole can cause endothelial damage by inducing oxidative stress, which subsequently promotes apoptosis and a pro-inflammatory cascade. nih.gov

Table 3: Effects of Ipconazole on EA.hy926 Human Endothelial-like Cells

Effect CategoryBiomarker/ParameterObservationReference
CytotoxicityCell Viability (MTT Assay)Dose-dependent reduction; IC50 of 29 µM nih.gov
Oxidative StressROS GenerationSignificant increase nih.gov
ApoptosisCaspase 3/7 ActivitySignificant increase at 50 µM and 100 µM nih.gov
Cell Death Gene ExpressionBAX, APAF1, BNIP3, CASP3Increased expression nih.gov
Pro-inflammatory Gene ExpressionNLRP3, CASP1, IL1β, NFκB, IL6, TNFαIncreased expression nih.gov
Antioxidant Gene ExpressionNRF2, GPxReduced expression nih.gov

Advanced Formulation Technologies and Their Research Implications

Development and Characterization of Novel Formulation Types (e.g., Microemulsions, Suspension Concentrates)

The formulation of a pesticide is critical to its performance. For Ipconazole (B53594), significant research has been directed towards developing advanced formulations that offer improved handling, stability, and application characteristics. Among these, microemulsions (ME) have been a key focus. bcpc.org

A notable example is the development of an Ipconazole 15 g/L ME formulation specifically for the European cereal seed treatment market. bcpc.org Microemulsion technology yields a product with very low viscosity, which is a significant advantage for commercial seed treatment equipment as it allows for easy and accurate delivery to the seed. bcpc.org This formulation has been shown to be stable and effective for controlling major seed-borne pathogens in wheat and barley. bcpc.org

Beyond microemulsions, Ipconazole is also available in other formulation types, such as suspension concentrates and emulsifiable concentrates, to suit different application needs and crop types. herts.ac.uk The choice of formulation can influence the physical and chemical properties of the final product, affecting its performance and handling. For instance, a microemulsion formulation of Ipconazole (20 g/L) co-formulated with cypermethrin (B145020) has been described as a mobile liquid with a characteristic fruity odor and a density of 1.065 g/cm³. apvma.gov.au

Table 1: Physicochemical Properties of an Ipconazole Microemulsion Formulation

PropertyDescriptionSource
AppearanceMobile liquid, red to dark red apvma.gov.au
OdorCharacteristic fruity apvma.gov.au
pH (1% dilution)4-7 apvma.gov.au
Density1.065 g/cm³ apvma.gov.au
ViscosityVery low bcpc.org

The characterization of these formulations involves evaluating their physical and chemical stability, droplet size distribution (in the case of emulsions), and compatibility with application equipment to ensure consistent and effective performance. nih.govelsevierpure.com

Research on Co-Formulation Strategies with Synergistic Active Ingredients for Enhanced Efficacy

To broaden the spectrum of activity and manage the development of fungicide resistance, Ipconazole is often co-formulated with other active ingredients. regulations.gov Research into these combinations aims to identify synergistic interactions, where the combined effect of the active ingredients is greater than the sum of their individual effects. beyondpesticides.orgbeyondpesticides.org

Ipconazole belongs to the triazole group of fungicides (FRAC Group 3), which act as sterol biosynthesis inhibitors. bcpc.orgregulations.gov Combining it with fungicides from different chemical groups with different modes of action is a key resistance management strategy. regulations.gov

Several co-formulations of Ipconazole have been developed and registered for use:

Ipconazole and Imazalil: An ME product combining these two active ingredients has been developed for barley seed treatment to provide comprehensive control of both loose smut and leaf stripe. bcpc.org

Ipconazole and Cypermethrin: A microemulsion formulation containing Ipconazole (20 g/L) and the insecticide Cypermethrin (4 g/L) is intended for use as a seed treatment on cereals for the control of various smuts, bunt, and stored grain insects. apvma.gov.au

Ipconazole and Metalaxyl (B1676325): It is often applied in combination with Metalaxyl to control a wider spectrum of seed and soil-borne fungi, as Ipconazole itself does not provide activity against Oomycetes like Pythium spp. or Phytophthora spp. regulations.govepa.gov

Ipconazole and Fluoxastrobin: A patent has been filed for a fungicidal combination of Fluoxastrobin and Ipconazole, which is claimed to have a particularly pronounced synergistic effect in certain weight ratios. google.com

The research on these combinations involves laboratory and field trials to confirm enhanced efficacy against target pathogens. For example, studies have demonstrated that Ipconazole in combination with other fungicides can provide excellent control of diseases like loose smut (Ustilago nuda) in barley and common bunt (Tilletia caries) in wheat. bcpc.org The surprising discovery that adding a multi-site contact fungicide and another systemic fungicide to an azole fungicide like Ipconazole can lead to enhanced efficacy and a reduced incidence of fungal disease highlights the ongoing innovation in this area. google.com

Studies on the Physicochemical Properties of Formulations and Their Influence on Biological Performance

Table 2: General Physicochemical Properties for Optimal Fungicide Performance

PropertyOptimal Range/ValueSignificanceSource
Lipophilicity (logP)2.5 - 4.5Key for foliar uptake, even distribution in leaves. cabidigitallibrary.org
Water Solubility1 mg/L - 100 mg/LAffects mobility and rainfastness. cabidigitallibrary.org
Molecular Weight< 500 g/molHigher weights can reduce mobility and bioavailability. cabidigitallibrary.org

The formulation plays a crucial role in modifying these properties to enhance efficacy. For instance, the development of microemulsion formulations for Ipconazole addresses several key factors:

Bioavailability: Microemulsions can enhance the solubility and uptake of the active ingredient into the target organism. nih.gov The components of the formulation, such as the type of oil, surfactant, and co-surfactant, are selected to optimize the delivery of the active ingredient. nih.govelsevierpure.com

Systemic Behavior: As a systemic fungicide, Ipconazole's ability to be absorbed and translocated within the plant is critical for its curative activity. bcpc.org The formulation can influence the rate of cuticle penetration and subsequent movement within the plant's vascular system. cabidigitallibrary.org

Spray Deposit Properties: The formulation affects how the fungicide deposits on and adheres to the seed surface. A stable and uniform coating is essential for ensuring that each seed receives the correct amount of active ingredient for protection against pathogens. cabidigitallibrary.org The low viscosity of the Ipconazole ME formulation contributes to accurate and even application on seeds. bcpc.org

Research in this area often involves constructing pseudo-ternary phase diagrams to identify stable microemulsion regions and characterizing formulations based on parameters like particle size, viscosity, and stability over time and at different temperatures. nih.govelsevierpure.com

Optimization of Application Technologies (e.g., Seed Treatment Coatings) for Targeted Delivery and Reduced Environmental Load

Ipconazole was specifically discovered and developed for use as a seed treatment. bcpc.orgkureha.co.jp This application method is an inherently targeted delivery system, designed to place the fungicide precisely where it is needed—on the seed—to protect it from seed-borne and soil-borne diseases during the critical germination and seedling establishment phases. epa.govkureha.co.jp

The optimization of seed treatment technologies for Ipconazole focuses on several key goals:

Targeted Delivery: By applying the fungicide directly to the seed, the amount of active ingredient needed per unit area is significantly reduced compared to broadcast or foliar spray applications. This precise targeting helps to protect the emerging seedling while minimizing the amount of pesticide released into the wider environment. mdpi.com

Reduced Environmental Load: Seed treatments reduce the potential for off-target drift and runoff, thereby lessening the environmental impact. epa.govmdpi.com The goal is to create formulations and application methods that ensure the fungicide remains on the seed and in the immediate vicinity of the root zone. mdpi.com

Enhanced Efficacy: Modern seed treatment coatings are not just carriers for the active ingredient. They are complex formulations designed to improve seed flowability, reduce dust-off of the active ingredient, and ensure a uniform and durable coating that does not negatively impact seed germination. bcpc.org The development of the Ipconazole ME formulation, which is compatible with commercial seed treatment equipment, is a prime example of this optimization. bcpc.org

Research continues to advance seed treatment technologies, exploring nano-sized emulsion systems and microcapsule formulations that can offer controlled or slow-release properties. mdpi.comdergipark.org.tr These advanced systems aim to further improve the utilization of the pesticide, reduce potential environmental residues, and enhance the duration of protection for the developing plant. mdpi.com

Q & A

Q. Table 1: Impurity Profiling of Ipconazole-Related Compounds

CodeImpurity NameCAS No.Detection Method
MM0281.01(1RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol24155-42-8LC-HRMS/MS
MM0524.02Imp. B(EP) as Nitraten/aIC-CD

Basic Question: How should researchers design experiments to evaluate Ipconazole’s antifungal mechanisms?

Methodological Answer:
A robust experimental design involves:

In vitro assays : Minimum inhibitory concentration (MIC) tests against Candida spp. and Aspergillus spp. using CLSI guidelines.

Molecular docking : To identify binding interactions with fungal CYP51 (lanosterol 14α-demethylase).

Control groups : Compare with itraconazole or fluconazole to assess relative efficacy .
Ensure adherence to FINER criteria (Feasible, Novel, Ethical, Relevant) when formulating research questions .

Advanced Question: How can contradictions in toxicity data for Ipconazole be resolved?

Methodological Answer:
Discrepancies in toxicity studies (e.g., delayed EU ban due to industry claims of "negligible exposure") require:

Meta-analysis : Aggregate data from OECD 408 (rodent 90-day studies) and in vitro hepatotoxicity assays.

Dose-response modeling : To identify thresholds for adverse effects.

Regulatory reconciliation : Cross-reference EU regulatory documents (e.g., H. R. 4521) with primary toxicology studies .
Transparency in data sharing (e.g., de-identified datasets via the European Open Science Cloud) ensures reproducibility while protecting patient rights .

Advanced Question: What methodologies are optimal for synthesizing Ipconazole with high enantiomeric purity?

Methodological Answer:
Key steps include:

Chiral resolution : Use (1R,2S,5S)-cyclopentanol as a starting material.

Stereoselective alkylation : Catalyzed by chiral ligands (e.g., BINAP-Pd complexes).

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol .
Monitor enantiomeric excess (ee) via circular dichroism (CD) or polarimetry .

Basic Question: How should researchers document chemical and analytical data for publication?

Methodological Answer:
Follow ICMJE guidelines :

  • Chemical details : CAS No. 125225–28–7, purity (>98%), storage conditions (protected from light, 2–8°C).
  • Instrument parameters : Column type, mobile phase, detection wavelength.
  • Data tables : Use Microsoft Word tables with Roman numerals and footnotes (e.g., Table 1) .

Advanced Question: What are the implications of EU regulatory bans on Ipconazole for ongoing research?

Methodological Answer:
The EU ban (2023) necessitates:

Alternative models : Study non-agricultural applications (e.g., antifungal coatings).

Environmental impact assessments : Monitor soil and water residues via LC-MS/MS.

Ethical compliance : Align with EU Pesticide Regulation (EC) No 1107/2009 for human exposure limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.